Gallocatechin gallate Gallocatechin gallate (+)-gallocatechin gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of (+)-gallocatechin. It has a role as a plant metabolite. It is a gallate ester, a polyphenol and a catechin. It is functionally related to a (+)-gallocatechin and a gallic acid. It is an enantiomer of a (-)-gallocatechin gallate.
Gallocatechin gallate is a natural product found in Camellia sinensis, Salvia officinalis, and other organisms with data available.
See also: Green tea leaf (part of).
Brand Name: Vulcanchem
CAS No.: 5127-64-0
VCID: VC21346181
InChI: InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Molecular Formula: C22H18O11
Molecular Weight: 458.4 g/mol

Gallocatechin gallate

CAS No.: 5127-64-0

Cat. No.: VC21346181

Molecular Formula: C22H18O11

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

Gallocatechin gallate - 5127-64-0

CAS No. 5127-64-0
Molecular Formula C22H18O11
Molecular Weight 458.4 g/mol
IUPAC Name [(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1
Standard InChI Key WMBWREPUVVBILR-GHTZIAJQSA-N
Isomeric SMILES C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

Gallocatechin gallate is characterized by the molecular formula C22H18O11 with a molecular weight of 458.4 g/mol . Structurally, it is a gallate ester formed by the formal condensation of the carboxyl group of gallic acid with the hydroxy group of gallocatechin . The compound features a complex polyphenolic structure with multiple hydroxyl groups that contribute to its biological activities.

Stereochemistry and Isomers

Two primary stereoisomers of gallocatechin gallate exist: (+)-gallocatechin gallate and (-)-gallocatechin gallate. The (+)-form is formed specifically by the condensation of gallic acid with the (3S)-hydroxy group of (+)-gallocatechin . This stereochemistry is important as it influences the compound's biological activity and interactions. It's worth noting that (+)-gallocatechin gallate is an enantiomer of (-)-gallocatechin gallate , with each exhibiting distinctive properties and potentially different biological effects.

Identification and Nomenclature

Gallocatechin gallate is identified by several systems:

  • CAS Registry Number: 5127-64-0 (for the (+) isomer)

  • Other significant identifiers include ChEBI ID (CHEBI:156284), ChEMBL ID (CHEMBL126079), and various database entries that facilitate its identification in scientific literature and chemical repositories .

The compound is known by multiple synonyms including:

  • Gallocatechin-3-gallate

  • Gallocatechin 3-O-gallate

  • 3-Galloylgallocatechin

  • [(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate (for the (+) isomer)

Natural Occurrence and Distribution

Plant Sources

Gallocatechin gallate has been identified in several plant species, with significant concentrations in:

  • Camellia sinensis (tea plant), the primary commercial source

  • Salvia officinalis (common sage)

  • Various other plant species that produce catechins

Quantitative Analysis in Tea

The concentration of gallocatechin gallate in tea varies by processing method, growing conditions, and tea variety. According to quantitative analyses, the concentration of (+)-gallocatechin gallate (GCG) in tea extracts is relatively low compared to other catechins as shown in the following table:

CatechinConcentration (mg/mL, Mean ± SD)
(+) catechin (C)19.70 ± 0.10
(−) epicatechin (EC)123.43 ± 0.13
(+) gallocatechin (GC)51.10 ± 1.13
(−) epigallocatechin (EGC)279.87 ± 1.87
(+) catechin gallate (CG)nd
(−) epicatechin gallate (ECG)108.55 ± 0.11
(+) gallocatechin gallate (GCG)3.90 ± 0.06
(−) epigallocatechin gallate (EGCG)324.54 ± 0.17
TOTAL911.09

Table 1: Concentration of various catechins in tea extract

As evident from the data, GCG represents approximately 0.43% of the total catechin content in the analyzed tea sample, significantly lower than the predominant EGCG (35.6%) and EGC (30.7%) .

Biochemical Classification and Properties

Functional Classification

Gallocatechin gallate possesses multiple biochemical classifications:

  • It is a gallate ester

  • It functions as a plant metabolite

  • It belongs to the polyphenol class of compounds

  • It is categorized as a catechin, a subclass of flavonoids

Chemical Relationships

The compound is functionally related to:

  • (+)-gallocatechin (its precursor molecule)

  • Gallic acid (the acid component forming the ester)

  • Other catechin gallates such as EGCG, which share similar structural features but differ in stereochemistry

Biochemical and Pharmacological Activities

Comparison with EGCG

While specific research on GCG is more limited compared to the extensively studied epigallocatechin gallate (EGCG), the structural similarities suggest potential parallel activities. EGCG demonstrates numerous biological effects including:

  • Antioxidant properties through electron-sharing capabilities

  • Enhancement of superoxide dismutase (SOD) activity

  • Influences on gene expression

The 3',4',5'-trihydroxy function and the aromatic B ring that contribute to EGCG's electron-sharing abilities are also present in GCG, suggesting similar antioxidant potential .

Molecular Mechanisms

The biological activity of catechin gallates like GCG is largely attributed to their structural features:

  • Multiple hydroxyl groups enable hydrogen bonding with biological molecules

  • The gallate moiety enhances binding affinity to certain proteins

  • The polyphenolic structure contributes to antioxidant capabilities through free radical scavenging

Analytical Methods and Detection

Identification Techniques

Several analytical methods are employed for the identification and quantification of gallocatechin gallate in plant materials and biological samples:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • UV-visible spectrophotometry

These techniques have been instrumental in establishing the presence and concentration of GCG in various sources, as reflected in databases such as the USDA Database for Flavonoid Content .

Related Research on Catechin Gallates

Health Benefits of Catechin Gallates

Research on the related compound EGCG has demonstrated numerous potential health benefits that may provide insight into GCG's possible effects:

  • Antioxidant activity: Protecting cells against oxidative damage

  • Anti-inflammatory properties: Reducing inflammatory responses

  • Antimicrobial effects: Inhibiting bacterial and viral growth

  • Potential cancer-preventive properties: Interfering with carcinogenic processes

While these findings primarily concern EGCG, the structural similarity to GCG suggests potential parallel activities, though direct studies on GCG are needed to confirm these effects.

Pharmacokinetic Considerations

Research on EGCG indicates limited bioavailability after oral administration, with maximum plasma concentrations reached within 60-115 minutes and an elimination half-life of 5-6 hours . Given the structural similarities, GCG may exhibit comparable pharmacokinetic properties, though specific studies are needed to confirm this hypothesis.

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